4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride
Overview
Description
The compound “4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride” is a complex organic molecule that contains several functional groups, including a 1,2,4-oxadiazole ring, a pyrimidine ring, and a piperazine ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The 1,2,4-oxadiazole and pyrimidine rings are aromatic and thus relatively stable, but they can participate in electrophilic substitution reactions. The piperazine ring can act as a bidentate ligand, binding to metal ions through its nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the piperazine ring could make the compound basic, while the 1,2,4-oxadiazole and pyrimidine rings could contribute to its aromaticity .Scientific Research Applications
Antimicrobial and Antifungal Properties
Several studies have synthesized and characterized derivatives of 1,2,4-oxadiazoles and piperazines, investigating their potential antimicrobial and antifungal activities. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives, including compounds with oxadiazole and piperazine structures, and found that some exhibited good to moderate antimicrobial activities against tested microorganisms (Bektaş et al., 2007). Sharma et al. (2014) also reported significant antibacterial and antifungal activity in their synthesized carbazole derivatives with oxadiazole and piperazine substructures (Sharma et al., 2014).
Anticancer Properties
Some studies have explored the anticancer properties of compounds with oxadiazole and piperazine constituents. For example, Kumar et al. (2016) synthesized a series of carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl with pyrazolo[1,5-a]pyrimidine derivatives and found that some compounds showed promising anticancer activity against the HeLa cell line (Kumar et al., 2016).
Tuberculostatic Activity
Foks et al. (2004) investigated the tuberculostatic activity of (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole and (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives, identifying compounds with minimum inhibiting concentrations (MIC) within 25 - 100 mg/ml (Foks et al., 2004).
Safety And Hazards
properties
IUPAC Name |
5-methyl-3-(2-piperazin-1-ylpyrimidin-4-yl)-1,2,4-oxadiazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O.2ClH/c1-8-14-10(16-18-8)9-2-3-13-11(15-9)17-6-4-12-5-7-17;;/h2-3,12H,4-7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVMPUXKJVXMPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=NC(=NC=C2)N3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-1,2,4-oxadiazol-3-yl)-2-piperazin-1-ylpyrimidine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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